molecular formula C28H30N6O3 B2448106 8-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886896-38-4

8-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2448106
CAS No.: 886896-38-4
M. Wt: 498.587
InChI Key: FXVIJBFCLJFCNE-UHFFFAOYSA-N
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Description

8-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C28H30N6O3 and its molecular weight is 498.587. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) focused on the synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives. They synthesized a series of derivatives and evaluated their potential as 5-HT(1A) receptor ligands. The study found that certain derivatives exhibited anxiolytic-like and antidepressant-like activities in animal models, suggesting their potential application in developing new medications for these conditions (Zagórska et al., 2009).

Biological Evaluation for Antidepressant Agents

Another study by Zagórska et al. (2016) synthesized and evaluated various derivatives for their serotonin receptor affinity and phosphodiesterase inhibitor activity. One particular compound demonstrated potential antidepressant effects in animal models, indicating its utility in the development of new antidepressant agents (Zagórska et al., 2016).

Receptor Affinity and Enzyme Activity

In a related study, Zagórska et al. (2016) synthesized octahydro- and dimethoxy-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines. These compounds were evaluated for their receptor affinity and enzyme activity, contributing to the understanding of structure-activity relationships in this class of compounds (Zagórska et al., 2016).

Structure-Activity Relationships and Molecular Studies

Further exploring the structure-activity relationships, Zagórska et al. (2015) synthesized a series of arylpiperazinylalkyl purine diones and triones. Their research aimed to evaluate the affinity for serotoninergic and dopaminergic receptors, providing insights into the molecular basis for potential antidepressant and anxiolytic properties of these compounds (Zagórska et al., 2015).

Antagonistic Activity Towards Adenosine Receptors

Baraldi et al. (2005) reported on the synthesis and biological evaluation of derivatives as potent and selective A3 adenosine receptors antagonists. These findings highlight the potential of these compounds in modulating adenosine receptor activities, which could have therapeutic implications (Baraldi et al., 2005).

Antidepressant-like Activity and Safety Profile

Partyka et al. (2020) conducted a study on the antidepressant-like activity and safety profile of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives. They evaluated two novel derivatives in animal models, providing important data on their pharmacological properties and safety profile (Partyka et al., 2020).

Properties

IUPAC Name

6-(3,5-dimethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O3/c1-19-15-20(2)17-22(16-19)34-23(21-7-5-4-6-8-21)18-33-24-25(29-27(33)34)30(3)28(36)32(26(24)35)10-9-31-11-13-37-14-12-31/h4-8,15-18H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVIJBFCLJFCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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